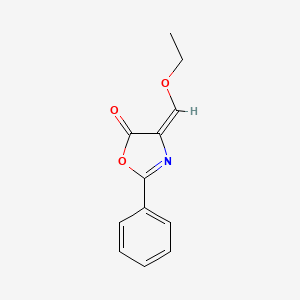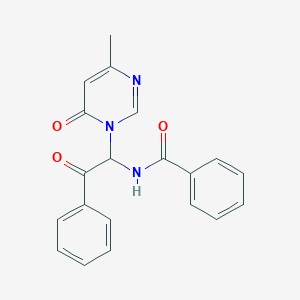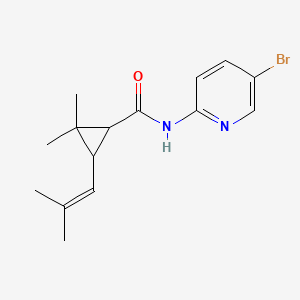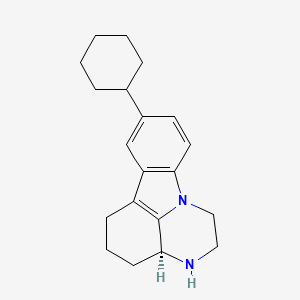
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is a 1,3-oxazole compound characterized by a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position . This compound is known for its use as a chemical allergen in immunological experiments, particularly for studies on delayed-type hypersensitivity .
Preparation Methods
The synthesis of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-phenyl-2-oxazolin-5-one with ethyl formate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium ethoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one involves its role as a haptenizing agent. When introduced into biological systems, it binds to proteins, forming hapten-protein complexes. These complexes are recognized by the immune system, leading to an inflammatory response . The compound primarily targets immune cells, activating pathways involved in hypersensitivity reactions .
Comparison with Similar Compounds
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one can be compared with other similar compounds, such as:
2-Phenyl-4-piperonylidene-2-oxazolin-5-one: This compound has a piperonylidene group instead of an ethoxymethylene group, leading to different reactivity and applications.
2-Phenyl-4-veratrylidene-2-oxazolin-5-one: The veratrylidene group imparts unique properties, making it suitable for different synthetic applications.
4-Benzylidene-2-phenyl-2-oxazolin-5-one: The benzylidene group provides distinct chemical behavior compared to the ethoxymethylene group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical properties and applications.
Properties
CAS No. |
57784-65-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChI Key |
SJHPCNCNNSSLPL-CSKARUKUSA-N |
SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Key on ui other cas no. |
15646-46-5 |
Pictograms |
Irritant |
Synonyms |
2-Phenyl-4-(ethoxymethylene)oxazol-5-one 4 Ethoxymethylene 2 phenyloxazolone 4-Ethoxymethylene-2-phenyloxazolone Oxazolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate](/img/structure/B1225202.png)
![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)
![2-[[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1225206.png)


![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)
![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)
![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)
![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
